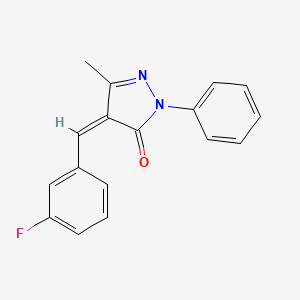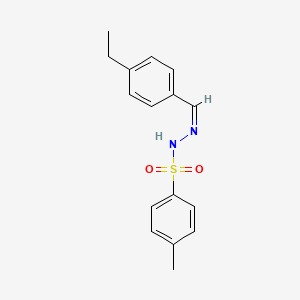![molecular formula C21H17BrN2O3 B5912685 N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide, also known as BMVC, is a chemical compound that has been widely studied for its potential applications in scientific research. BMVC is a member of the furamide family of compounds, which have been shown to exhibit a range of interesting biological properties.
Mecanismo De Acción
The mechanism of action of N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity in the brain. N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons and muscle cells.
Biochemical and Physiological Effects
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to exhibit a range of interesting biochemical and physiological effects. In vitro studies have shown that N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide can inhibit the growth of cancer cells and induce apoptosis. N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has also been shown to modulate the activity of ion channels and receptors in the brain, which could have implications for the treatment of neurological disorders. In addition, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to exhibit a range of interesting biological properties, making it a promising candidate for the development of new drugs and therapies. However, one limitation of using N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in specific applications.
Direcciones Futuras
There are several future directions for research on N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is the development of new derivatives of N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide with improved biological properties. Another area of interest is the investigation of the mechanism of action of N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide, which could lead to the development of new drugs and therapies. Finally, there is a need for further studies to investigate the safety and efficacy of N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide in animal models and clinical trials.
Métodos De Síntesis
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4-bromoacetophenone with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with ethyl cyanoacetate to form the final product, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide. The synthesis of N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been optimized over the years to improve yields and reduce the amount of unwanted byproducts.
Aplicaciones Científicas De Investigación
N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In neuroscience, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to modulate the activity of ion channels and receptors in the brain, suggesting that it could be used to develop new treatments for neurological disorders. In drug development, N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been used as a starting point for the synthesis of novel compounds with improved biological properties.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-14-4-10-17(11-5-14)23-20(25)18(13-15-6-8-16(22)9-7-15)24-21(26)19-3-2-12-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZCIVEJHIZFF-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5912698.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)

![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)
